molecular formula C7H15NO3S B13831583 L-Alanine, 3-[(R)-butylsulfinyl]-

L-Alanine, 3-[(R)-butylsulfinyl]-

Cat. No.: B13831583
M. Wt: 193.27 g/mol
InChI Key: CBFHOPPJBYHALQ-PWCHPLFNSA-N
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Description

L-Alanine, 3-[®-butylsulfinyl]- is a chiral amino acid derivative with a unique structural feature where a butylsulfinyl group is attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, 3-[®-butylsulfinyl]- typically involves the introduction of the butylsulfinyl group to the alanine molecule. One common method is the reaction of L-Alanine with butylsulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of L-Alanine, 3-[®-butylsulfinyl]- may involve more scalable methods such as enzymatic synthesis or microbial fermentation. These methods can offer higher yields and better stereoselectivity compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-[®-butylsulfinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

L-Alanine, 3-[®-butylsulfinyl]- has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of L-Alanine, 3-[®-butylsulfinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The butylsulfinyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine, 3-[®-butylsulfinyl]- is unique due to the presence of the butylsulfinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(2R)-2-amino-3-[(R)-butylsulfinyl]propanoic acid

InChI

InChI=1S/C7H15NO3S/c1-2-3-4-12(11)5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-,12+/m0/s1

InChI Key

CBFHOPPJBYHALQ-PWCHPLFNSA-N

Isomeric SMILES

CCCC[S@@](=O)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCS(=O)CC(C(=O)O)N

Origin of Product

United States

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